6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
IUPAC Name |
2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-4-8-9-7-11(4)10-5(3-14-7)2-6(12)13/h2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMCYTYQBNQPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair, making it a target for cancer therapies. EGFR (Epidermal Growth Factor Receptor) is a protein that helps cells grow and divide. When EGFR is overactive, as in many types of cancer, cells can grow and divide too rapidly.
Mode of Action
The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR. This dual inhibition disrupts the DNA repair pathways in cancer cells (via PARP-1 inhibition) and slows down cell division (via EGFR inhibition). The compound’s ability to form specific interactions with different target receptors is due to its hydrogen bond accepting and donating characteristics.
Biochemical Pathways
The compound affects the DNA repair pathways and cell division processes. By inhibiting PARP-1, it disrupts the DNA repair mechanism, leading to accumulation of DNA damage in cancer cells. By inhibiting EGFR, it slows down the rapid cell division that is characteristic of many cancers.
Result of Action
The compound exhibits promising cytotoxic activities against certain cancer cells. For instance, it has been found to induce apoptosis in MDA-MB-231 cells (a type of breast cancer cell) by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level. This leads to cell cycle arrest at the G2/M phase.
Biochemical Analysis
Biochemical Properties
2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. The hydrogen bond accepting and donating characteristics of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid facilitate these interactions, making it a potent inhibitor.
Cellular Effects
The effects of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis by upregulating pro-apoptotic genes such as P53, Bax, and caspases, while downregulating anti-apoptotic genes like Bcl2. This modulation of gene expression leads to cell cycle arrest and programmed cell death.
Molecular Mechanism
At the molecular level, 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues. Additionally, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function, including altered gene expression and metabolic profiles.
Dosage Effects in Animal Models
The effects of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic effects, including liver and kidney damage, due to its accumulation in these organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. This distribution is crucial for its biological activity, as it determines the concentration of the compound at its target sites.
Subcellular Localization
The subcellular localization of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization allows it to interact with its target enzymes and proteins effectively, leading to the desired biochemical and cellular effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects at C-6 Position
The C-6 position is critical for modulating bioactivity. Key comparisons include:
Key Observations :
Substituent Effects at C-3 Position
The C-3 position often hosts alkyl or aryl groups:
Key Observations :
Pharmacological Activities
Anticancer Activity
- Target compound: Limited direct data, but carboxymethyl may mimic NSAID-linked derivatives (e.g., compound 88) in enzyme inhibition .
- p-Chlorophenyl derivatives (113h) : Exhibit broad-spectrum anticancer activity (45.44% mean growth inhibition) via tubulin disruption .
- 3-Methoxyphenyl analogs : Induce apoptosis via G2/M arrest, highlighting the role of substituent electronics .
Antimicrobial Activity
- 4-Methoxyphenyl derivatives : Superior to ampicillin against Gram-positive bacteria .
- Carboxymethyl group : May enhance solubility but reduce penetration through bacterial membranes compared to lipophilic analogs .
Enzyme Inhibition
Q & A
Q. Basic Analytical Methodology
- ¹H NMR : Key signals include:
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 314.0728 for C₁₀H₁₂N₅O₂S) confirm molecular formula .
Advanced Application : 2D NMR (HSQC, HMBC) distinguishes regioisomers by correlating NH protons with adjacent carbons in the triazole-thiadiazine fused system .
What strategies address contradictions in reported biological activities (e.g., antifungal vs. anticancer potency)?
Data Contradiction Analysis
Discrepancies often arise from:
- Structural variability : Substituents at C-6 (e.g., aryl vs. alkyl) alter bioactivity. For example, 6-(4-chlorophenyl) analogs show antifungal IC₅₀ = 2.1 µM (vs. Candida albicans), while 6-(4-methoxyphenyl) derivatives exhibit anticancer activity (GI₅₀ = 8.4 µM, MCF-7 cells) .
- Assay conditions : Antifungal studies often use 14-α-demethylase (PDB: 3LD6) docking models, whereas anticancer screens rely on MTT assays with varied incubation times (48–72 hrs) .
Resolution : Cross-validate using in silico ADMET predictions (SwissADME) to prioritize analogs with balanced solubility (LogP < 3) and permeability (TPSA < 140 Ų) .
How do structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacokinetic profiles?
Q. Advanced SAR Insights
- C-3 substituents : Methyl groups enhance metabolic stability (t₁/₂ > 4 hrs in liver microsomes) vs. bulkier groups (e.g., phenyl) that reduce clearance .
- Carboxymethyl moiety : Improves aqueous solubility (2.5 mg/mL vs. <0.1 mg/mL for non-carboxylated analogs) but may limit blood-brain barrier penetration .
- C-6 modifications : Electron-withdrawing groups (e.g., -NO₂, -Cl) boost antibacterial activity (MIC = 1.56 µg/mL vs. S. aureus), while electron-donating groups (-OCH₃) favor anticancer effects .
What computational methods predict binding modes of triazolothiadiazines to target enzymes?
Q. Methodological Approach
- Molecular docking : Use AutoDock Vina to model interactions with fungal 14-α-demethylase (PDB: 3LD6). Key interactions:
- Triazole N3 hydrogen bonds with Tyr118 (ΔG = -9.2 kcal/mol) .
- Thiadiazine sulfur forms hydrophobic contacts with Leu121 .
- MD simulations : AMBER-based 100-ns trajectories assess stability of ligand-enzyme complexes (RMSD < 2.0 Å) .
Validation : Compare with experimental IC₅₀ values; deviations >1 log unit suggest force field inaccuracies .
How do physicochemical properties (e.g., logP, pKa) influence formulation strategies for in vivo studies?
Q. Preclinical Development Considerations
What synthetic strategies mitigate byproduct formation during triazolothiadiazine cyclization?
Q. Advanced Synthetic Optimization
- Byproducts : Unreacted thiol intermediates or over-alkylated products (e.g., bis-carboxymethyl derivatives).
- Mitigation :
How can in vitro and in vivo models reconcile discrepancies in mechanistic studies (e.g., apoptosis vs. necrosis)?
Q. Mechanistic Validation Workflow
In vitro : Confirm apoptosis via Annexin V/PI staining and caspase-3 activation (e.g., >2-fold increase at 10 µM) .
In vivo : Use xenograft models (e.g., MDA-MB-231 tumors in nude mice) with histopathology to assess necrosis vs. apoptosis .
Omics integration : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) and downregulated survival pathways (e.g., AKT/mTOR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
